2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide
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Overview
Description
2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9FN2O4 and a molecular weight of 228.18 g/mol It is characterized by the presence of a fluoro group, a nitro group, and a methoxy-methylamide group attached to a benzene ring
Preparation Methods
The synthesis of 2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide typically involves the nitration of a fluoro-substituted benzene derivative followed by the introduction of the methoxy-methylamide group. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-3-nitrobenzene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The methoxy-methylamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Fluoro-3-nitro-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
2-Fluoro-3-nitrobenzamide: Lacks the methoxy-methyl group, which may affect its reactivity and biological activity.
3-Nitro-N-methoxy-N-methylbenzamide: Lacks the fluoro group, which can influence its chemical properties and interactions.
2-Fluoro-N-methoxy-N-methylbenzamide:
The presence of the fluoro, nitro, and methoxy-methylamide groups in this compound makes it unique and versatile for various research applications.
Properties
IUPAC Name |
2-fluoro-N-methoxy-N-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-4-3-5-7(8(6)10)12(14)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYULRHXHFWCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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